Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate
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Overview
Description
Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a chloro and methoxy substituent, making it a potential candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-8-methoxyquinoline.
Acylation: The quinoline derivative undergoes acylation with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline ring or to reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound can be used in studies investigating the biological activity of quinoline derivatives, including antimicrobial and anticancer properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The chloro and methoxy groups can influence its binding affinity and specificity, while the ester group may undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-chloro-4-oxoquinolin-1(4H)-yl)acetate: Lacks the methoxy group, which may affect its biological activity.
Ethyl 2-(8-methoxy-4-oxoquinolin-1(4H)-yl)acetate: Lacks the chloro group, potentially altering its chemical reactivity.
Ethyl 2-(5-chloro-8-methoxyquinolin-1(4H)-yl)acetate: Lacks the oxo group, which may influence its overall stability and reactivity.
Uniqueness
Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate is unique due to the combination of chloro, methoxy, and oxo groups on the quinoline ring. This specific arrangement of substituents can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H14ClNO4
- Molecular Weight : 295.72 g/mol
- IUPAC Name : this compound
- CAS Number : 1315374-58-3
The compound features a quinoline core with a chlorine atom at the 5-position, a methoxy group at the 8-position, and an acetate group at the 2-position. This specific arrangement contributes to its unique chemical properties and potential biological activities.
This compound exhibits significant biological activity through several mechanisms:
- Inhibition of Topoisomerase Enzymes : The compound has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition can lead to cytotoxic effects in cancer cells, making it a candidate for anticancer therapy.
- Antimicrobial Properties : Studies indicate that quinoline derivatives, including this compound, possess antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial DNA synthesis or interference with metabolic pathways.
Anticancer Activity
Research has demonstrated the anticancer potential of this compound through various in vitro studies:
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
SK-MEL-28 | 18.65 ± 1.16 | Induction of ROS production |
HeLa | TBD | Inhibition of cell proliferation |
HCT-116 | TBD | Induction of apoptosis |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. The compound's ability to induce reactive oxygen species (ROS) production suggests a mechanism involving oxidative stress, which is detrimental to cancer cells .
Antimicrobial Activity
This compound has been evaluated against various microbial strains:
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | TBD |
Escherichia coli | TBD |
Candida albicans | TBD |
These studies highlight the compound's potential as an antimicrobial agent, although specific MIC values were not provided in the available literature .
Case Studies and Research Findings
Several studies have focused on the biological activity of quinoline derivatives, including this compound:
- Cytotoxicity Assessment : A study utilized the MTT assay to assess cytotoxicity against various human cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, correlating with increased ROS levels and apoptosis induction .
- Embryotoxicity in Zebrafish Models : Research involving zebrafish embryos demonstrated moderate embryotoxicity at certain concentrations, alongside non-lethal effects such as malformations and developmental delays. These findings are critical for understanding the safety profile of the compound in therapeutic applications .
- Comparative Studies with Related Compounds : Comparative analyses with other quinoline derivatives have shown that structural variations significantly impact biological activity. For instance, different substitution patterns can lead to variations in potency against cancer cells or pathogens .
Properties
Molecular Formula |
C14H14ClNO4 |
---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C14H14ClNO4/c1-3-20-12(18)8-16-7-6-10(17)13-9(15)4-5-11(19-2)14(13)16/h4-7H,3,8H2,1-2H3 |
InChI Key |
USQAXSJBTKSXAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC(=O)C2=C(C=CC(=C21)OC)Cl |
Origin of Product |
United States |
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